molecular formula C16H21N3O4 B2620202 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide CAS No. 491867-79-9

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No. B2620202
CAS RN: 491867-79-9
M. Wt: 319.361
InChI Key: DNCLERRKCDJSBJ-UHFFFAOYSA-N
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Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its stimulating effects. This compound is structurally similar to other cathinones, such as amphetamines and methamphetamines, and has been classified as a Schedule I drug in the United States due to its potential for abuse and addiction. Despite its legal status, MDPV continues to be used recreationally and has been associated with a number of adverse effects.

Mechanism of Action

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, motivation, and reward. By blocking the reuptake of these neurotransmitters, N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide increases their availability in the brain, leading to a surge of euphoria and stimulation. This mechanism of action is similar to that of other stimulants, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide has been shown to produce a range of physiological and biochemical effects in animal and human studies. These effects include increased heart rate and blood pressure, hyperthermia, pupil dilation, decreased appetite, and increased locomotor activity. Chronic use of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide has been associated with a number of adverse effects, including psychosis, seizures, and cardiovascular complications.

Advantages and Limitations for Lab Experiments

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide has several advantages for use in laboratory experiments. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it a useful tool for studying the role of these neurotransmitters in behavior and cognition. However, N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide also has several limitations. It is highly addictive and has a high potential for abuse, which can make it difficult to control in laboratory settings. Additionally, the adverse effects associated with chronic use of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide. One area of interest is the potential therapeutic applications of the compound. Some studies have suggested that N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide may have antidepressant and anxiolytic properties, which could make it a useful treatment for mood disorders. Additionally, research could focus on developing safer and more effective analogs of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide that could be used as therapeutic agents. Another area of interest is the development of new tools and techniques for studying the effects of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide on the brain and behavior, such as optogenetics and functional magnetic resonance imaging (fMRI). Finally, research could focus on developing new strategies for preventing and treating addiction to N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide and other synthetic cathinones.

Synthesis Methods

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide is typically synthesized from 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is a precursor to MDMA (ecstasy). The synthesis involves the reduction of MDP2P using a reducing agent, such as sodium borohydride, followed by acetylation of the resulting amine using acetic anhydride. The final product is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide has been the subject of numerous scientific studies, particularly in the field of neuroscience. Researchers have investigated the compound's effects on the brain and behavior, as well as its potential as a therapeutic agent. Some studies have suggested that N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide may have antidepressant and anxiolytic properties, while others have focused on its potential as a treatment for addiction.

properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-11(20)12-7-14-15(23-10-22-14)8-13(12)17-16(21)9-19-5-3-18(2)4-6-19/h7-8H,3-6,9-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCLERRKCDJSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCN(CC3)C)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide

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